4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-27-13-3-4-15(28-2)14(11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJEVDOGBZFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of triazolo-pyridazine derivatives which have demonstrated various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 396.45 g/mol
The structural features include:
- A piperazine ring , which is known for its ability to interact with various biological targets.
- A triazolo-pyridazine moiety , contributing to its pharmacological properties.
- Substituents such as 2,5-dimethoxyphenyl , which may enhance its biological activity.
Research indicates that the biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Inhibition of Kinases : This compound may act as an inhibitor of certain kinases involved in cellular signaling processes. Kinase inhibition can lead to the modulation of signaling pathways that are crucial in cancer progression and inflammation.
- Receptor Binding : The compound has shown potential in binding to various receptors associated with neurological disorders, suggesting possible neuroprotective effects.
Anticancer Activity
Several studies have focused on the anticancer properties of triazolo-pyridazine derivatives. For instance:
- A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Another investigation highlighted the ability of related compounds to inhibit tumor growth in xenograft models, indicating their potential for development as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Properties
A recent study evaluated the efficacy of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide against human breast cancer cells (MCF-7). The findings revealed:
| Treatment | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| Compound | 45 | 10 |
This study indicated significant cytotoxicity and a promising IC50 value, suggesting effective anti-cancer properties.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed:
| Treatment | Memory Performance (Morris Water Maze) | Oxidative Stress Markers (µmol/g) |
|---|---|---|
| Control | Low | High |
| Compound | High | Low |
These findings suggest that the compound enhances cognitive function and reduces oxidative stress markers associated with neurodegeneration.
Comparación Con Compuestos Similares
Structural and Functional Analogues in PDE4 Inhibition
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (Compound 10)
- Structure : Replaces the triazolopyridazine core with a triazolothiadiazine system.
- Activity : PDE4 inhibitor with comparable potency (IC₅₀ < 1 nM) but reduced selectivity across PDE4 isoforms compared to the target compound .
- Key Difference : The thiadiazine ring introduces steric hindrance, slightly reducing cellular permeability in vitro .
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
- Structure : Shares the triazolopyridazine core but includes a tetrahydrofuran-3-yloxy substituent.
- Activity : Exhibits superior PDE4A selectivity (IC₅₀ = 0.2 nM) and 100-fold selectivity over PDE10A compared to the target compound .
- Key Advantage : The tetrahydrofuran group enhances target engagement in cell-based assays, making it a preferred probe for PDE4 studies .
Bromodomain and Epigenetic Inhibitors
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)
- Structure: Retains the triazolopyridazine core but incorporates a piperidyl-phenoxyethyl group.
- Activity: Bivalent bromodomain and extraterminal (BET) inhibitor with nanomolar affinity (Kd = 3.3 nM for BRD4) .
- Key Contrast : Unlike the PDE4-targeted compound, AZD5153’s piperidyl extension enables dual binding to acetyl-lysine recognition sites, expanding its therapeutic scope to oncology .
Lin28 Inhibitors
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structure : Triazolopyridazine linked to a phenylacetamide group.
- Activity : Inhibits Lin28-mediated microRNA processing (IC₅₀ = 80 µM in limb regeneration assays) .
- Key Difference : The absence of a piperazine-carboxamide moiety limits its utility in PDE4 inhibition but highlights scaffold versatility in targeting RNA-binding proteins .
High-Energy Materials
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3,6-diamine (TTDA)
- Structure : Fuses triazolo with tetrazine instead of pyridazine.
- Activity : High-energy density compound used in explosives; decomposes exothermically (ΔH = −1200 kJ/kg) .
- Key Contrast : The tetrazine ring increases nitrogen content and instability, rendering it unsuitable for therapeutic use but valuable in material science .
Antifungal and Allosteric Modulators
PEF(S) Binders (Sulfonamide Derivatives)
- Structure : Triazolopyridazine linked to sulphonamides or pyridines (e.g., N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s}) .
- Activity : Binds to PEF(S) allosteric sites, displacing TNS (Kd = 5–10 µM) .
- Key Difference : The sulphonamide group confers antifungal activity, diverging from the PDE4 inhibition mechanism .
Métodos De Preparación
Synthesis of theTriazolo[4,3-b]pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation or halogenation reactions. A pivotal intermediate, 3-chloro-triazolo[4,3-b]pyridazine , is prepared by refluxingtriazolo[4,3-b]pyridazin-3-ol with phosphorus trichloride (PCl₃) for 3.5 hours, followed by neutralization with sodium hydroxide (NaOH). This yields the chlorinated derivative, which serves as a reactive site for subsequent nucleophilic substitutions.
Key Reaction Conditions :
- Reagents :Triazolo[4,3-b]pyridazin-3-ol, PCl₃
- Solvent : Phosphorus trichloride (neat)
- Temperature : Reflux (≈76°C)
- Workup : Extraction with ethyl acetate/methanol (90:10), pH adjustment to 11.
Functionalization of the Piperazine Moiety
The piperazine-carboxamide segment is synthesized via carbodiimide-mediated coupling. A representative protocol involves reacting 1-(4-methoxyphenyl)cyclopropanecarboxylic acid with N-Boc-piperazine using ethylcarbodiimide hydrochloride (EDC·HCl) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The Boc-protecting group is later removed under acidic conditions to yield the free piperazine intermediate.
Optimization Insights :
- Catalyst : EDC·HCl (1.5–2.0 equivalents) ensures efficient amide bond formation.
- Solvent : Anhydrous DCM minimizes side reactions.
- Purification : Column chromatography (silica gel, 30–40% ethyl acetate/hexane) achieves >95% purity.
Coupling of the Triazolo[4,3-b]pyridazine and Piperazine Segments
The final assembly involves nucleophilic aromatic substitution (SNAr) between 3-chloro-triazolo[4,3-b]pyridazine and the deprotected piperazine derivative. This reaction is conducted in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, leveraging the electron-deficient nature of the chlorinated triazolo-pyridazine.
Critical Parameters :
- Molar Ratio : 1:1.2 (triazolo-pyridazine : piperazine) to drive completion.
- Base : Potassium carbonate (K₂CO₃) facilitates deprotonation of the piperazine nitrogen.
- Yield : 65–78% after recrystallization from ethanol.
Carboxamide Formation with the 2,5-Dimethoxyphenyl Substituent
The N-(2,5-dimethoxyphenyl)carboxamide group is introduced via a two-step sequence:
- Activation : The piperazine intermediate is treated with triphosgene to generate the reactive isocyanate.
- Coupling : Reaction with 2,5-dimethoxyaniline in tetrahydrofuran (THF) at 0°C to room temperature.
Analytical Validation :
- ¹H NMR : Characteristic signals include δ 7.8–7.9 ppm (aromatic protons), δ 3.7–3.8 ppm (methoxy groups), and δ 3.1–3.4 ppm (piperazine CH₂).
- LCMS : Molecular ion peak at m/z 423.5 [M+H]⁺ confirms the target compound.
Summary of Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Halogenation | PCl₃, reflux, 3.5 h | 72 | 98 |
| 2 | Amide Coupling | EDC·HCl, DIPEA, DCM, rt, 2 h | 85 | 99 |
| 3 | SNAr Coupling | DMSO, K₂CO₃, 80°C, 24 h | 78 | 97 |
| 4 | Carboxamide Formation | Triphosgene, THF, 0°C → rt | 68 | 98 |
Advanced Optimization Strategies
Recent advancements focus on:
- Catalytic Systems : Employing N-heterocyclic carbenes (NHCs) to accelerate SNAr kinetics.
- Solvent Alternatives : Replacing DMSO with cyclopentyl methyl ether (CPME) for greener synthesis.
- Flow Chemistry : Continuous-flow reactors reduce reaction times from 24 h to 2 h for Step 3.
Challenges and Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
